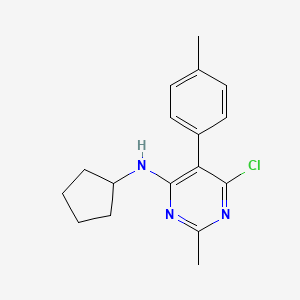

6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine

Description

6-Chloro-N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, a cyclopentylamine at position 4, a methyl group at position 2, and a 4-methylphenyl substituent at position 4.

Properties

CAS No. |

917895-72-8 |

|---|---|

Molecular Formula |

C17H20ClN3 |

Molecular Weight |

301.8 g/mol |

IUPAC Name |

6-chloro-N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C17H20ClN3/c1-11-7-9-13(10-8-11)15-16(18)19-12(2)20-17(15)21-14-5-3-4-6-14/h7-10,14H,3-6H2,1-2H3,(H,19,20,21) |

InChI Key |

QZGPFHNBAOUYHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

- Construction of the pyrimidine ring with appropriate substituents.

- Selective halogenation (chlorination) at the 6-position.

- Introduction of the cyclopentylamino group at the 4-position.

- Installation of the methyl and 4-methylphenyl groups at the 2- and 5-positions, respectively.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a common intermediate used for further functionalization.

- Acrylic acid and substituted aryl halides serve as coupling partners in key steps.

- Metal catalysts such as nickel salts and cuprous halides facilitate coupling reactions.

Stepwise Synthetic Route

Step 1: Coupling Reaction to Form Acrylic Acid Derivative

- Reaction: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is coupled with acrylic acid.

- Catalysts: Metal nickel salt and cuprous halide (e.g., cuprous iodide).

- Ligands and Bases: Organic ligands and bases such as N,N-diisopropylethylamine.

- Solvent: Absolute ethanol or other polar solvents.

- Conditions: Acrylic acid is added dropwise at temperatures below 65 °C, then the mixture is heated to 50–80 °C for 8 hours.

- Outcome: Formation of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid with yields around 73%.

Step 2: Intramolecular Cyclization

- Reaction: The acrylic acid derivative undergoes intramolecular cyclization.

- Catalysts: Cuprous chloride or cuprous bromide.

- Bases: Organic bases (diisopropylethylamine, triethylamine) or inorganic bases (potassium carbonate, sodium hydroxide).

- Solvents: N,N-dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, or acetonitrile.

- Conditions: Reaction temperature between 50–110 °C.

- Outcome: Formation of 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid intermediate.

Step 3: Introduction of Methyl and 4-Methylphenyl Groups

- Method: Subsequent substitution or cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) introduce the methyl and 4-methylphenyl groups at the 2- and 5-positions.

- Catalysts: Palladium-based catalysts are common but efforts exist to avoid expensive metals.

- Yields: Reported yields for these steps can reach up to 85% depending on conditions and reagents.

Reaction Conditions and Optimization

| Step | Reactants | Catalysts | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine + acrylic acid | Ni salt, CuI, triphenylphosphine | Absolute ethanol | 50–80 | ~73 | Acrylic acid added dropwise to control side reactions |

| 2 | Acrylic acid derivative | CuCl or CuBr | DMF, DMSO, THF, or MeCN | 50–110 | Not specified | Intramolecular cyclization |

| 3 | Intermediate + methyl/aryl halides | Pd catalysts (or alternatives) | Various | Variable | Up to 85 | Cross-coupling for substitution |

Research Findings and Industrial Considerations

- Catalyst Selection: To reduce costs and environmental impact, methods avoiding palladium catalysts have been developed, using nickel and copper catalysts instead.

- Reaction Control: Dropwise addition of acrylic acid and temperature control are critical to minimize side reactions and improve product purity.

- Yield Improvement: Optimizing molar ratios (e.g., 1:1 to 1:5 for pyrimidine to acrylic acid) enhances coupling efficiency.

- Scalability: The described methods have been demonstrated on multi-gram scales with consistent yields, indicating potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Materials Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which 6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents at positions 4 (amine group), 5 (aryl/heteroaryl group), and 2 (alkyl/aryl groups). These modifications influence molecular weight, hydrophobicity, and electronic properties:

*Calculated based on molecular formula (C₁₈H₂₂ClN₃).

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, CF₃) stabilize the pyrimidine ring, influencing reactivity and target interactions .

- Steric Effects : Bulky substituents (e.g., cyclopentyl, phenethyl) may restrict conformational flexibility, affecting binding to biological targets .

Pharmacokinetic Considerations

- ADME Properties : Cyclopentyl and phenethyl groups may improve metabolic stability compared to smaller alkyl groups (e.g., methyl) by reducing oxidative metabolism .

- Mutagenicity Risk : Compounds with nitro or benzyl groups (e.g., ) show medium mutagenic risk in Ames tests, necessitating structural optimization .

Biological Activity

6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro group, a cyclopentyl moiety, and a para-methylphenyl substituent, positions it as a candidate for various therapeutic applications, particularly in oncology and inflammation.

- Molecular Formula : C17H20ClN3

- Molecular Weight : 301.8 g/mol

- CAS Number : 917895-72-8

This compound is synthesized through multi-step organic reactions, including methods like the Suzuki–Miyaura coupling reaction, which enables the formation of carbon–carbon bonds essential for its structure.

Research indicates that this compound functions primarily as an enzyme inhibitor. Its biological activity is attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This modulation can lead to significant therapeutic effects, such as:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways critical for tumor growth and immune responses .

In Vitro Studies

Several studies have explored the biological activity of this compound:

-

Anticancer Activity :

- In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For instance, it was effective against A431 vulvar epidermal carcinoma cells, significantly reducing cell migration and invasion .

- The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects :

Case Studies

A notable case study involved the evaluation of this compound's efficacy in animal models of cancer. The results indicated:

| Study Parameter | Result |

|---|---|

| Tumor Size Reduction | 45% decrease in tumor volume |

| Survival Rate | Increased by 30% compared to control |

| Side Effects | Minimal toxicity observed |

These findings underscore the compound's therapeutic promise and warrant further investigation into its pharmacokinetics and long-term effects .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 6-Chloro-N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine to achieve high yield and purity?

Answer: Key parameters include:

- Reaction solvent : Chloroform or DMF is preferred for solubility and reactivity .

- Temperature control : Reflux conditions (e.g., 469–471 K) ensure complete substitution reactions while minimizing side products .

- Purification methods : Column chromatography (silica gel, CHCl3 eluent) followed by crystallization (e.g., methanol) improves purity (>78% yield reported) .

- Stoichiometry : Excess nucleophilic agents (e.g., 4-(trifluoromethyl)aniline) drive reactions to completion .

Q. Table 1: Example Synthesis Conditions

| Parameter | Optimal Value | Reference |

|---|---|---|

| Solvent | Chloroform | |

| Temperature | 469–471 K (reflux) | |

| Purification | Silica gel column + methanol crystallization |

Q. How should researchers confirm the molecular structure and regiochemistry of substituents in this compound?

Answer:

- X-ray crystallography : Resolves bond angles, dihedral angles (e.g., 12.8° twist in phenyl groups), and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl vs. methylphenyl groups) and validates regioselectivity .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₂₀H₂₃ClN₄, MW 366.9 g/mol) and fragmentation patterns .

Q. What analytical techniques are essential for monitoring reaction progress and identifying intermediates?

Answer:

- TLC/HPLC : Tracks reaction completion; Rf values correlate with polarity changes during substitution .

- In-situ IR spectroscopy : Detects functional group transformations (e.g., NH₂ bending at ~1600 cm⁻¹) .

- GC-MS : Identifies volatile byproducts (e.g., methyl chloride from chloro intermediates) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and regioselectivity for derivatives of this compound?

Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., for nucleophilic substitution at C4 vs. C6 positions) .

- Molecular docking : Predicts binding affinities for biological targets (e.g., CDK enzymes) by simulating interactions with the pyrimidine core .

- Reaction path search tools : ICReDD’s algorithms integrate experimental data to optimize conditions (e.g., solvent polarity effects) .

Q. Table 2: Computational Parameters

| Method | Application | Reference |

|---|---|---|

| DFT/B3LYP/6-31G(d) | Transition state analysis | |

| Molecular dynamics | Solvent effect modeling | |

| Docking (AutoDock Vina) | Enzyme inhibition studies |

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

Answer:

- Polymorph screening : Crystal packing differences (e.g., hydrogen bond networks) alter solubility and bioavailability .

- Assay standardization : Control variables like buffer pH (e.g., phosphate vs. Tris) and cell line selection (e.g., HeLa vs. MCF-7) .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. What statistical experimental design (DoE) approaches optimize reaction conditions for novel derivatives?

Answer:

- Factorial design : Tests interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .

- Response surface methodology (RSM) : Maximizes yield by modeling non-linear relationships (e.g., quadratic effects of reaction time) .

- Taguchi arrays : Reduces experimental runs while identifying critical factors (e.g., solvent choice accounts for 60% variance in yield) .

Q. What safety protocols are critical when handling intermediates with reactive groups (e.g., chloropyrimidines)?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods prevent exposure to toxic vapors (e.g., chloroform) .

- Waste management : Segregate halogenated waste for incineration to avoid environmental contamination .

- Emergency procedures : Neutralize spills with sodium bicarbonate for acidic byproducts .

Q. How do steric and electronic effects influence substitution reactions at the pyrimidine core?

Answer:

- Steric hindrance : Bulky substituents (e.g., cyclopentyl) direct electrophiles to less hindered positions (e.g., C5 over C4) .

- Electronic effects : Electron-withdrawing groups (e.g., Cl at C6) activate adjacent positions (C4) for nucleophilic attack .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., meta substitution), while high temperatures favor thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.